![molecular formula C14H14N2 B12523623 (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine CAS No. 837369-59-2](/img/structure/B12523623.png)
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazine functional group attached to a cyclopenta[a]naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine typically involves the condensation reaction between (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one) and hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields of the desired product.
化学反応の分析
Types of Reactions
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding azine derivative.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction is usually performed in an inert solvent such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major product is the corresponding azine derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of this compound.
科学的研究の応用
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, including antimicrobial and anticancer activities. The compound may also interact with DNA and RNA, leading to the disruption of cellular processes.
類似化合物との比較
Similar Compounds
- (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one)
- (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)amine
- (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine
Uniqueness
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
837369-59-2 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC名 |
(2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-ylidene)hydrazine |
InChI |
InChI=1S/C14H14N2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)16-15/h2-7,9H,8,15H2,1H3 |
InChIキー |
AGQJUHLHBBRTDQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C1=NN)C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


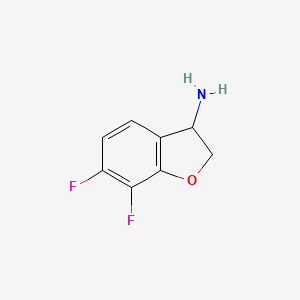
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
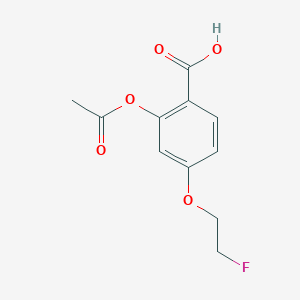

![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
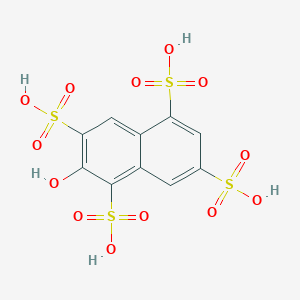
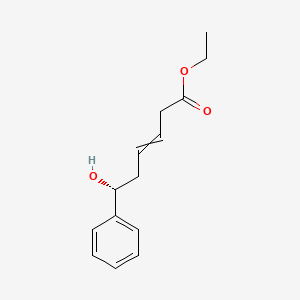
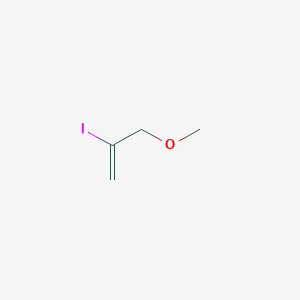
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
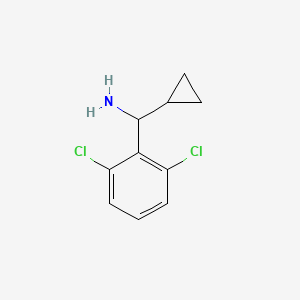
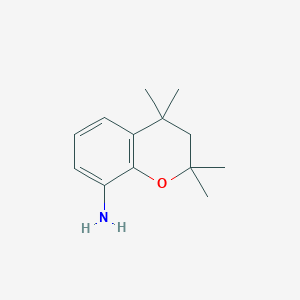
![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)
